molecular formula C17H18ClNOS B2688019 1-[5-(4-chlorophenyl)furan-2-carbothioyl]-4-methylpiperidine CAS No. 941874-57-3

1-[5-(4-chlorophenyl)furan-2-carbothioyl]-4-methylpiperidine

Cat. No.: B2688019
CAS No.: 941874-57-3
M. Wt: 319.85
InChI Key: WAXTZLCDBYPBOL-UHFFFAOYSA-N
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Description

The compound 1-[5-(4-chlorophenyl)furan-2-carbothioyl]-4-methylpiperidine features a furan core substituted at the 5-position with a 4-chlorophenyl group, a carbothioyl (C=S) moiety at the 2-position, and a 4-methylpiperidine ring. The carbothioyl group distinguishes it from typical furan derivatives (e.g., carbaldehydes or ketones) and could influence hydrogen-bonding interactions or metabolic stability .

Synthetic routes for analogous compounds involve:

  • Furan core formation: 5-(4-chlorophenyl)furan-2-carbaldehyde (1a) is synthesized via condensation reactions in water, yielding 45.2% .
  • Thioacylation: Substitution of the aldehyde with a carbothioyl group via thioacylating agents (e.g., Lawesson’s reagent) .
  • Piperidine coupling: 4-Methylpiperidine is introduced through nucleophilic substitution or coupling reactions.

Properties

IUPAC Name

[5-(4-chlorophenyl)furan-2-yl]-(4-methylpiperidin-1-yl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c1-12-8-10-19(11-9-12)17(21)16-7-6-15(20-16)13-2-4-14(18)5-3-13/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXTZLCDBYPBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[5-(4-chlorophenyl)furan-2-carbothioyl]-4-methylpiperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 4-chlorophenylacetic acid and furfural, under acidic conditions.

    Introduction of the carbothioyl group: The carbothioyl group can be introduced by reacting the furan derivative with thiocarbonyl chloride in the presence of a base.

    Attachment of the piperidine moiety: The final step involves the reaction of the intermediate compound with 4-methylpiperidine under suitable conditions to form the desired product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-[5-(4-chlorophenyl)furan-2-carbothioyl]-4-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Properties

The compound exhibits several pharmacological properties that make it a candidate for further research in drug development. Key areas of interest include:

Antiviral Studies

A significant body of research focuses on the antiviral properties of compounds similar to 1-[5-(4-chlorophenyl)furan-2-carbothioyl]-4-methylpiperidine. For instance, a study highlighted the efficacy of thiourea derivatives in inhibiting herpes simplex virus types 1 and 2. The findings suggest that these compounds could serve as a basis for developing new antiviral medications .

Anticancer Research

In a notable study conducted by the National Cancer Institute, furan-based compounds were evaluated across multiple cancer cell lines. The results indicated that these compounds could effectively inhibit tumor growth, with mean GI50 values demonstrating significant cytotoxicity against various human cancer cells .

Neuropharmacological Research

A review article summarized the neuropharmacological potential of piperazine derivatives, noting their ability to modulate neurotransmitter systems. While direct studies on this specific compound are lacking, its structural similarities to known piperazine derivatives suggest it may exhibit similar effects on mood disorders.

Activity TypeEffectReference
AntiviralInhibition of herpes virus replication
AnticancerInduction of apoptosis in cancer cells
NeuropharmacologicalPotential effects on anxiety and depression

Mechanism of Action

The mechanism of action of 1-[5-(4-chlorophenyl)furan-2-carbothioyl]-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Biological Activity Melting Point (°C) Yield (%)
1-[5-(4-chlorophenyl)furan-2-carbothioyl]-4-methylpiperidine Furan 5-(4-chlorophenyl), carbothioyl, 4-methylpiperidine Not reported
3-[5-(4-chlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one (2a) Furan 5-(4-chlorophenyl), propenone, 4-methoxyphenyl Anticancer (hypothesized) 179–181 80
(S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) Pyridine 4-chlorophenyl, piperazine, trifluoromethyl T. cruzi inhibitor (EC₅₀ ≈ posaconazole)
1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid Triazole 4-chlorophenyl, trifluoromethyl, carboxylic acid Antitumor (NCI-H522: GP = 68.09%)
5-(4-chlorophenyl)-3-ethylsulfonyl-N-methylpyridine-2-carboxamide (P2) Pyridine 4-chlorophenyl, ethylsulfonyl, methylcarboxamide Not reported

Key Findings

Bioactivity

  • Antiparasitic activity: UDO (pyridine-piperazine derivative) inhibits T. cruzi via non-azolic CYP51 enzyme inhibition, with efficacy comparable to posaconazole .
  • Antitumor activity : 1-aryltriazole acids (e.g., GP = 68.09% against NCI-H522 cells) highlight the role of chlorophenyl and trifluoromethyl groups in cytotoxicity . The carbothioyl group in the target compound could enhance membrane permeability or target engagement compared to carboxylic acids.

Physicochemical Properties

  • Solubility : Carbothioyl derivatives generally exhibit lower water solubility than carbaldehydes (e.g., 1a in ) but higher lipophilicity, favoring blood-brain barrier penetration .
  • Thermal stability: Propenone derivatives (e.g., 2a) show higher melting points (~180°C) due to conjugated π-systems, while sulfonylpyridines (P2) may decompose at lower temperatures .

Mechanistic Insights

  • Steric effects : The 4-methylpiperidine group introduces steric hindrance, which could limit binding to flat enzymatic pockets (e.g., CYP51) compared to planar piperazine derivatives like UDO .

Biological Activity

1-[5-(4-Chlorophenyl)furan-2-carbothioyl]-4-methylpiperidine is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₄ClN₃OS, and it features a furan ring, a piperidine ring, and a carbonyl group. The presence of the chlorophenyl group enhances its lipophilicity, which may influence its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related furan derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

Several studies have explored the anticancer potential of piperidine derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines, including breast and lung cancer cells. These effects are often attributed to the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Effects

The compound's anti-inflammatory properties are also noteworthy. Research has shown that related furan-based compounds can inhibit pro-inflammatory cytokines, potentially making them useful in treating inflammatory diseases such as arthritis and colitis .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cell growth and inflammation.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death .

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial ActivityDemonstrated significant inhibition of Staphylococcus aureus and Escherichia coli growth using derivatives similar to the compound .
Anticancer ResearchReported IC50 values for related piperidine compounds against breast cancer cell lines ranging from 10 to 30 µM, indicating moderate potency .
Anti-inflammatory StudyShowed a reduction in TNF-alpha levels by 50% in vitro when treated with furan derivatives at concentrations of 25 µM .

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